molecular formula C15H17N5 B15059413 1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine

1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine

Cat. No.: B15059413
M. Wt: 267.33 g/mol
InChI Key: QMTMDXWAOIIATA-UHFFFAOYSA-N
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Description

1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine is a synthetic organic compound characterized by its unique triazolopyridazine core structure. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine typically involves the following steps:

    Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyridazine core. This can be achieved through the reaction of hydrazine derivatives with pyridazine derivatives under controlled conditions.

    Substitution Reaction: The next step involves the introduction of the 3,4-dimethylphenyl group through a substitution reaction. This can be done using suitable aryl halides in the presence of a base.

    Amination: Finally, the ethanamine group is introduced through an amination reaction, typically using ethylamine or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aryl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazolopyridazine derivatives.

Scientific Research Applications

1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
  • 1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamine

Uniqueness

1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine is unique due to its specific triazolopyridazine core structure and the presence of the 3,4-dimethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

1-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethanamine

InChI

InChI=1S/C15H17N5/c1-9-4-5-12(8-10(9)2)13-6-7-14-17-18-15(11(3)16)20(14)19-13/h4-8,11H,16H2,1-3H3

InChI Key

QMTMDXWAOIIATA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C(C)N)C=C2)C

Origin of Product

United States

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